VEGFR-2 Binding Affinity: Dribendazole Molecular Docking Score vs. 12 Benzimidazole Anthelmintics
In a computational repurposing study docking 13 FDA-approved benzimidazole anthelmintics against the VEGFR-2 receptor (PDB: 2OH4), dribendazole achieved a binding score of −7.53 kcal/mol, which was 0.65 kcal/mol weaker than the top-ranked fenbendazole (−8.18 kcal/mol) and 0.38 kcal/mol weaker than albendazole (−7.91 kcal/mol), but outperformed parbendazole (−7.46 kcal/mol), thiabendazole (−6.62 kcal/mol), and the unsubstituted bendazole (−6.84 kcal/mol) [1]. The RMSD value for dribendazole was 1.31 Å, indicating a stable binding pose comparable to albendazole (1.15 Å) and superior to oxfendazole (1.69 Å). Dribendazole formed a single hydrogen bond interaction as an H-donor with Cys917 (distance 2.85 Å) plus two water-bridged hydrogen bonds with Leu838 (2.91 Å) and an H-acceptor interaction with Cys917 (3.06 Å), along with pi-H contacts at Leu838 (4.03 Å) and Val846 (4.82 Å) [1]. This places dribendazole in the mid-range of benzimidazole VEGFR-2 binding affinity, distinct from both the high-affinity cluster (fenbendazole, mebendazole, albendazole) and the low-affinity cluster (thiabendazole, bendazole).
| Evidence Dimension | VEGFR-2 docking binding energy (kcal/mol) and interaction profile |
|---|---|
| Target Compound Data | Dribendazole: −7.53 kcal/mol; RMSD 1.31 Å; Cys917 H-donor (2.85 Å); Leu838 H2O-bridged H-bond (2.91 Å); Cys917 H-acceptor (3.06 Å); Leu838 pi-H (4.03 Å); Val846 pi-H (4.82 Å) |
| Comparator Or Baseline | Fenbendazole: −8.18 kcal/mol; Mebendazole: −8.12 kcal/mol; Albendazole: −7.91 kcal/mol; Ricobendazole: −7.85 kcal/mol; Cyclobendazole: −7.60 kcal/mol; Oxibendazole: −7.58 kcal/mol; Oxfendazole: −7.54 kcal/mol; Parbendazole: −7.46 kcal/mol; Bendazole: −6.84 kcal/mol; Thiabendazole: −6.62 kcal/mol |
| Quantified Difference | Δ = −0.65 kcal/mol vs. fenbendazole; Δ = −0.38 kcal/mol vs. albendazole; Δ = +0.91 kcal/mol vs. thiabendazole; Δ = +0.69 kcal/mol vs. bendazole |
| Conditions | In silico molecular docking against VEGFR-2 receptor (PDB ID: 2OH4); MOE software; co-crystallized benzimidazole-urea inhibitor (GIG) as reference (−11.15 kcal/mol) |
Why This Matters
Quantifies dribendazole's relative binding fitness in a directly comparable, head-to-head computational panel, enabling users to position it along the benzimidazole affinity spectrum for VEGFR-2-related applications.
- [1] El-Sisi AE, Sokar SS, Ibrahim HA, et al. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. 2021 Dec 22;7(1):875–899. doi:10.1021/acsomega.1c05519. Table 1. View Source
